molecular formula C20H21FN2O5S B5164744 Methyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]benzoate

Methyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]benzoate

Cat. No.: B5164744
M. Wt: 420.5 g/mol
InChI Key: JBTUQPOLZPOSES-UHFFFAOYSA-N
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Description

Methyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]benzoate is a complex organic compound with a molecular formula of C20H21FN2O5S . This compound is known for its unique chemical structure, which includes a piperidine ring, a benzoate ester, and a fluorobenzenesulfonyl group. It is used in various scientific research applications due to its distinctive properties.

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorophenyl methyl sulfone, indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing its dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for the study and use of this compound could involve further exploration of its potential biological activities, such as antimicrobial and anti-inflammatory effects . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride under basic conditions.

    Amidation: The amide bond is formed by reacting the sulfonylated piperidine with an appropriate amine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted fluorobenzene derivatives.

Scientific Research Applications

Methyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]benzoate is used in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-(4-chlorobenzenesulfonyl)piperidine-4-amido]benzoate
  • Methyl 2-[1-(4-bromobenzenesulfonyl)piperidine-4-amido]benzoate
  • Methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]benzoate

Uniqueness

Methyl 2-[1-(4-fluorobenzenesulfonyl)piperidine-4-amido]benzoate is unique due to the presence of the fluorobenzenesulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and biological studies where fluorine’s unique characteristics are advantageous.

Properties

IUPAC Name

methyl 2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O5S/c1-28-20(25)17-4-2-3-5-18(17)22-19(24)14-10-12-23(13-11-14)29(26,27)16-8-6-15(21)7-9-16/h2-9,14H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTUQPOLZPOSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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